

A Comparative Guide to 5-trans U-46619: Replicating and Verifying Published Findings

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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B15603666

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **5-trans U-46619** and its more widely studied isomer, U-46619. U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH₂ and acts as a selective agonist for the thromboxane A₂ (TP) receptor.^{[1][2][3]} In contrast, **5-trans U-46619** is often found as a minor impurity in commercial preparations of U-46619 and is significantly less characterized.^{[3][4]} This document aims to objectively compare the published findings of these two isomers, present available experimental data, and provide detailed methodologies to aid in the replication and verification of these findings.

Comparative Pharmacological Data

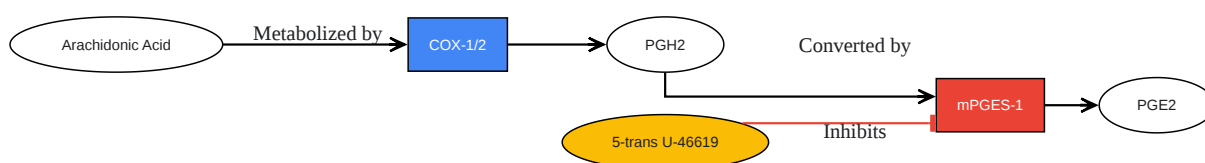
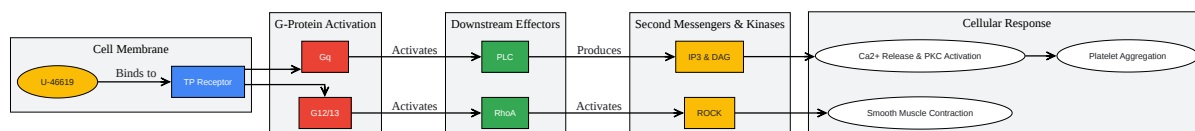
The available quantitative data for U-46619 and **5-trans U-46619** are summarized below. It is important to note that data for **5-trans U-46619** is sparse, and direct comparative studies are limited.

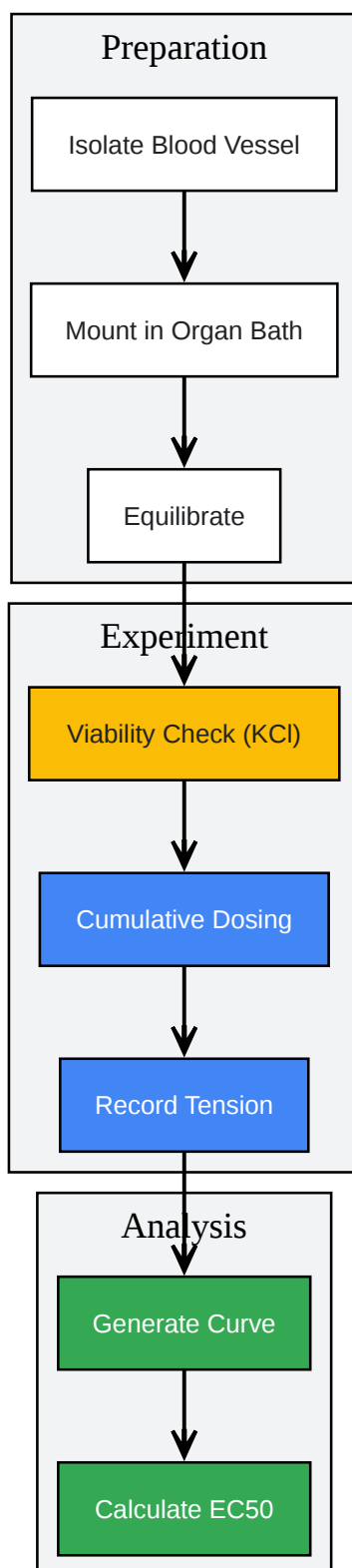
Compound	Primary Target	Known Off-Target	EC ₅₀ for Vasoconstriction (M)	EC ₅₀ for Platelet Aggregation (μM)	IC ₅₀ for mPGES-1 Inhibition (μM)
U-46619	Thromboxane A ₂ (TP) Receptor Agonist	KCa channel inhibition	1.6 x 10 ⁻⁸ (Human Subcutaneous Resistance Arteries)[4]	~1.31	Data not available
5-trans U-46619	Thromboxane A ₂ (TP) Receptor Agonist (presumed)	Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor	Not Available	Not Available	~30 (Estimated to be half as potent as the 5-cis isomer) [3]

Note: The potency of these compounds can vary depending on the experimental system, tissue, and conditions.

Signaling Pathways

U-46619 primarily exerts its effects through the activation of TP receptors, which couple to Gq and G12/13 proteins.[1][3] This activation initiates downstream signaling cascades leading to physiological responses like vasoconstriction and platelet aggregation.[1][3] While the direct signaling pathway for **5-trans U-46619** via the TP receptor is not well-documented, it is presumed to be similar to U-46619 for its on-target effects.[1] Additionally, **5-trans U-46619** has a known off-target effect of inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][5]





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References

- 1. benchchem.com [benchchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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